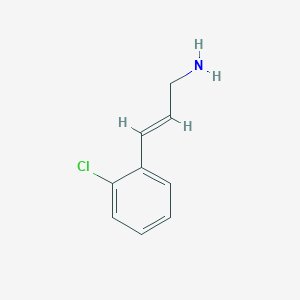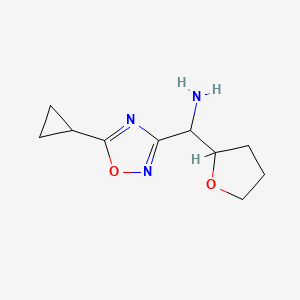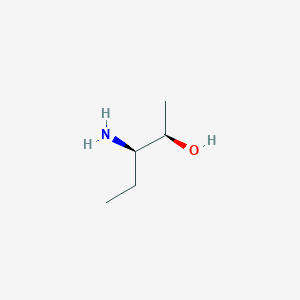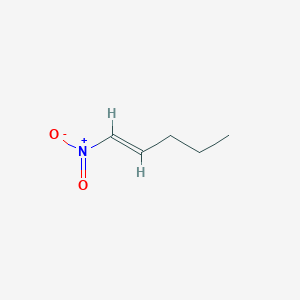![molecular formula C11H8N4S B12108988 Pyridine, 4-[5-(2-thienyl)-1H-1,2,4-triazol-3-yl]-](/img/structure/B12108988.png)
Pyridine, 4-[5-(2-thienyl)-1H-1,2,4-triazol-3-yl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 4-[5-(2-thienyl)-1H-1,2,4-triazol-3-yl]- is a heterocyclic compound that combines the structural features of pyridine, thiophene, and triazole.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 4-[5-(2-thienyl)-1H-1,2,4-triazol-3-yl]- typically involves the construction of the triazole ring followed by the introduction of the thiophene and pyridine moieties. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of hydrazonoyl halides with thiophene derivatives can yield the desired triazole ring .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available starting materials. The process often includes steps such as cyclization, substitution, and purification to achieve the desired product with high purity. Techniques like column chromatography and recrystallization are commonly employed for purification .
Analyse Des Réactions Chimiques
Types of Reactions
Pyridine, 4-[5-(2-thienyl)-1H-1,2,4-triazol-3-yl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the pyridine and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Applications De Recherche Scientifique
Pyridine, 4-[5-(2-thienyl)-1H-1,2,4-triazol-3-yl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of Pyridine, 4-[5-(2-thienyl)-1H-1,2,4-triazol-3-yl]- involves its interaction with specific molecular targets. For instance, it can inhibit enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolo[4,5-b]pyridines: Known for their broad spectrum of pharmacological activities, including antioxidant and anti-inflammatory properties.
Imidazo[4,5-b]pyridines: Exhibits significant antiviral and anticancer activities.
Thienopyridines: Used in the development of drugs for cardiovascular diseases.
Uniqueness
Pyridine, 4-[5-(2-thienyl)-1H-1,2,4-triazol-3-yl]- stands out due to its unique combination of pyridine, thiophene, and triazole rings, which confer distinct electronic and steric properties. This makes it a versatile scaffold for drug development and other applications .
Propriétés
Formule moléculaire |
C11H8N4S |
|---|---|
Poids moléculaire |
228.28 g/mol |
Nom IUPAC |
4-(5-thiophen-2-yl-1H-1,2,4-triazol-3-yl)pyridine |
InChI |
InChI=1S/C11H8N4S/c1-2-9(16-7-1)11-13-10(14-15-11)8-3-5-12-6-4-8/h1-7H,(H,13,14,15) |
Clé InChI |
QEMMQLPRQLQCHA-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C2=NC(=NN2)C3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethanamine;hydrochloride](/img/structure/B12108910.png)
![[3'-(Hydroxymethyl)-4',4'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2'-cyclohexane]-1'-yl] acetate](/img/structure/B12108925.png)
![N6-[(1,1-Dimethylethoxy)carbonyl]-N2-[(phenylmethoxy)carbonyl]-L-lysine-phenylmethyl Ester](/img/structure/B12108927.png)

![benzyl N-[1-[[1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate](/img/structure/B12108929.png)
![4H-furo[3,2-b]indole-2-carboxylic acid methyl ester](/img/structure/B12108936.png)

![13-Methyl-17-(6-methylheptan-2-yl)-11,12,14,15,16,17-hexahydrocyclopenta[a]phenanthrene](/img/structure/B12108942.png)
![2-[(6-Methoxypyridin-3-yl)amino]-1-(pyrrolidin-1-yl)propan-1-one](/img/structure/B12108962.png)
![3-[4,5-Dihydroxy-6-methyl-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B12108967.png)

![2-[2-[(2-Acetamido-6-aminohexanoyl)amino]propanoyloxy]propanoic acid;acetic acid](/img/structure/B12108975.png)


